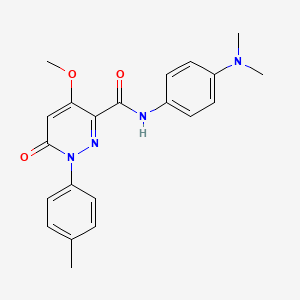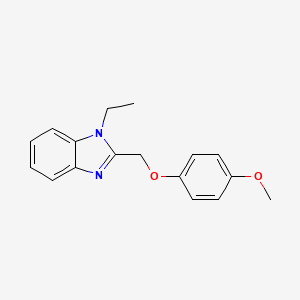
1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research applications. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool in studying the role of this kinase in various biological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Molecular Complexation
Heterocyclic ureas like 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea have been synthesized and studied for their ability to form multiply hydrogen-bonded complexes. These complexes exhibit unique folding and unfolding behaviors in response to concentration changes, which are crucial for understanding molecular self-assembly processes. The detailed synthesis and conformational studies of these ureas highlight their potential as building blocks for self-assembling materials (Corbin et al., 2001).
Optical and Electronic Properties
The compound's derivatives have been investigated for their significant electro-optic properties. For instance, studies on novel chalcone derivatives, closely related to the molecular structure , demonstrate potential applications in nonlinear optics due to their superior second and third harmonic generation values compared to standard molecules like urea. This highlights the potential of such compounds in optoelectronic device fabrication (Shkir et al., 2018).
Crystal Structure Analysis
Crystallographic studies on similar compounds reveal intricate details about their molecular and crystal structures. For example, an insecticide with a structure closely resembling 1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea showcases how specific functional groups contribute to molecular stability and interaction. Such analyses are crucial for designing molecules with desired physical and chemical properties (Cho et al., 2015).
Functionalization and Binding Studies
The functionalization of pyridyl ureas and their ability to bind various molecular entities have also been explored. These studies provide insights into the potential of such compounds in creating highly selective and sensitive sensors or receptors. The ability to bind specific ions or molecules could be harnessed for applications in analytical chemistry and environmental monitoring (Ośmiałowski et al., 2013).
Antiproliferative Activity
Research into derivatives of the core structure has shown promising antiproliferative activities against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment. The design and synthesis of derivatives that exhibit significant inhibition of cancer cell proliferation highlight the compound's role in the development of new anticancer agents (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-14-4-1-12(2-5-14)9-24-17(27)25-15-7-8-26(11-15)16-6-3-13(10-23-16)18(20,21)22/h1-6,10,15H,7-9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXARHBWNAPIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)
![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)
![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)


